6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, cyclopropylamine, and various alkyl halides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines .
Scientific Research Applications
6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives
Uniqueness
What sets 6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
1174846-41-3 |
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Molecular Formula |
C20H26N6O |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H26N6O/c1-4-8-26-19-17(12-22-26)16(11-18(23-19)15-5-6-15)20(27)21-7-9-25-14(3)10-13(2)24-25/h10-12,15H,4-9H2,1-3H3,(H,21,27) |
InChI Key |
ZTPFYNAEKBPPJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NCCN4C(=CC(=N4)C)C |
Origin of Product |
United States |
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